molecular formula C5H3BrFNO B1441861 2-Bromo-5-fluoropyridine 1-oxide CAS No. 935534-39-7

2-Bromo-5-fluoropyridine 1-oxide

Cat. No. B1441861
M. Wt: 191.99 g/mol
InChI Key: RDZPKTQDXLFGTQ-UHFFFAOYSA-N
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Patent
US08598190B2

Procedure details

2-Bromo-5-fluoropyridine (15 g, 85.6 mmol), trifluoroacetic acid (70 mL, 908 mmol) and hydrogen peroxide (35% in water) (9 mL, 105 mmol) were stirred overnight at 70° C. The mixture was poured into water and extracted with dichloromethane. The organic layers were washed with NaHCO3 (aq), dried over MgSO4 and the solvent was removed i.vac.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.FC(F)(F)C(O)=[O:12].OO>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N+:3]=1[O-:12]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
70 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
9 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layers were washed with NaHCO3 (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed i.vac

Outcomes

Product
Name
Type
Smiles
BrC1=[N+](C=C(C=C1)F)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.